molecular formula C₂₈H₃₄FNO₄ B124794 t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate CAS No. 129332-29-2

t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate

Cat. No.: B124794
CAS No.: 129332-29-2
M. Wt: 467.6 g/mol
InChI Key: USGKHYXJISAYPE-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 194934-96-8; molecular formula: C28H34FNO4, molecular weight: 467.57) is a critical intermediate in synthesizing (3R,5S)-Fluvastatin, a cholesterol-lowering drug. It is characterized by:

  • A tert-butyl ester group at the carboxyl terminus.
  • Two hydroxyl groups at positions 3 and 3.
  • A fluorophenyl-substituted indole moiety linked via an ethyl group at position 6.
  • An E-configured double bond at position 6 .
    Its physical properties include a melting point of 135–138°C, solubility in chlorinated solvents (e.g., chloroform), and storage requirements at -20°C to maintain stability .

Properties

IUPAC Name

tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129332-29-2
Record name tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway. This results in a decrease in intracellular cholesterol levels, which triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to circulating LDL, leading to its internalization and degradation, and ultimately reducing plasma cholesterol levels.

Biochemical Analysis

Biochemical Properties

Fluvastatin tert-Butyl Ester plays a crucial role in biochemical reactions. It works by inhibiting the enzyme HMG-CoA reductase, which is responsible for producing cholesterol in the liver. This interaction with the enzyme is a key aspect of its biochemical activity.

Cellular Effects

The effects of Fluvastatin tert-Butyl Ester on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression. By inhibiting HMG-CoA reductase, it reduces the production of cholesterol, thereby affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Fluvastatin tert-Butyl Ester involves binding interactions with the enzyme HMG-CoA reductase. This binding inhibits the enzyme’s activity, leading to a decrease in cholesterol production. This change in enzyme activity can also lead to alterations in gene expression.

Metabolic Pathways

Fluvastatin tert-Butyl Ester is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase. The inhibition of this enzyme can affect metabolic flux and metabolite levels.

Biological Activity

t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate, also referred to as Fluvastatin intermediate F4, is a compound with significant biological activity, particularly in the context of its potential applications in pharmacology and therapeutic interventions. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H34FNO4
  • Molecular Weight : 467.57 g/mol
  • CAS Number : 129332-29-2
  • Melting Point : 135-138°C
  • Solubility : Slightly soluble in chloroform, ethyl acetate, and methanol .

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of HMG-CoA Reductase : Similar to other statins, this compound may inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This action can lead to lowered cholesterol levels and reduced risk of cardiovascular diseases .
  • Neuroprotective Effects : Research indicates that compounds structurally related to t-butyl derivatives can exhibit neuroprotective properties by modulating ion transport mechanisms in neurons. This is particularly relevant in conditions like ischemic stroke .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may help mitigate oxidative stress in various biological systems .

Case Studies and Research Findings

StudyFindings
Kahle et al. (2009)Investigated the neuroprotective effects of SPAK kinase inhibitors and highlighted the role of compounds similar to t-butyl derivatives in preventing cell swelling during ischemic events.
Cardarelli et al. (2017)Demonstrated that structural modifications in indole derivatives could enhance their efficacy as neuroprotective agents against hypoxic brain injuries .
Huard et al. (2001)Showed that related compounds promoted B cell proliferation and survival, suggesting potential immunomodulatory effects .

Pharmacological Applications

Due to its biological activities, this compound has potential applications in:

  • Cardiovascular Therapy : As a cholesterol-lowering agent through HMG-CoA reductase inhibition.
  • Neurological Disorders : As a candidate for treating conditions such as ischemic stroke due to its neuroprotective properties.
  • Immunological Disorders : Its effects on B cell dynamics may provide avenues for treating autoimmune diseases.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Fluvastatin Production :
    • t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate is identified as an intermediate in the synthesis of Fluvastatin (CAS No. 93957-16-1), a statin used to treat hyperlipidemia and prevent cardiovascular diseases . This compound facilitates the formation of the active pharmaceutical ingredient (API) by contributing specific functional groups essential for biological activity.
  • Research and Development :
    • Its role as a synthetic intermediate makes it valuable in pharmaceutical research, particularly in optimizing the synthesis of statins and exploring analogs with improved efficacy or reduced side effects . The compound's structural characteristics allow for modifications that can lead to new derivatives with potential therapeutic benefits.

Case Studies and Research Findings

  • Synthesis Pathways :
    • Various synthetic pathways have been explored to produce this compound efficiently. Research has indicated that employing specific catalysts can enhance yield and purity, which is critical for pharmaceutical applications .
  • Biological Activity Studies :
    • Studies have investigated the biological activity of Fluvastatin and its intermediates, including t-Butyl(E)-3,5-dihydroxy derivatives. These studies often focus on their lipid-lowering effects and mechanisms of action at the molecular level, contributing to a better understanding of how structural variations influence pharmacodynamics .

Comparison with Similar Compounds

Fluoradiol (t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate; CAS: 129332-29-2)

  • Structural Similarities :
    • Shares the same indole core and fluorophenyl substituent.
    • Contains hydroxyl groups at positions 3 and 4.
  • Key Differences :
    • Fluoradiol lacks the tert-butyl ester group, instead existing as a free acid or sodium salt (e.g., Fluvastatin Sodium, CAS: 93957-55-2) .
    • Physicochemical Properties :
  • Molecular weight: 433.45 (as sodium salt).
  • Higher water solubility due to ionic nature, contrasting with the tert-butyl ester’s lipophilicity .
    • Applications : Fluoradiol derivatives are the final active pharmaceutical ingredients (APIs), whereas the tert-butyl ester intermediate is used in synthesis to enhance stability during purification .

Fluoradione (t-Butyl(E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-3-hydroxy-5-oxo-6-heptenoate; CAS: 375846-25-6)

  • Structural Modifications: Replaces the 5-hydroxyl group with a ketone (5-oxo). Molecular formula: C28H32FNO4 (molecular weight: 465.56) .
  • Impact on Properties :
    • Lipophilicity : LogP = 6.09 (vs. ~5.5 for the target compound), indicating increased hydrophobicity due to the ketone group .
    • Reactivity : The ketone group may facilitate further chemical modifications (e.g., reductions) compared to the dihydroxy structure.
  • Applications : Serves as an advanced intermediate in Fluvastatin synthesis, particularly in steps requiring selective oxidation or protection of hydroxyl groups .

Fluvastatin Sodium (CAS: 93957-55-2)

  • Structural Relationship :
    • The sodium salt of the de-esterified derivative of the target compound.
    • Molecular formula: C24H25FNNaO4 (molecular weight: 433.45) .
  • Functional Differences :
    • Bioavailability : As the API, it directly inhibits HMG-CoA reductase, whereas the tert-butyl ester lacks pharmacological activity.
    • Physicochemical Properties :
  • Melting point: 194–197°C (higher than the tert-butyl ester due to ionic interactions).
  • Solubility: Freely soluble in water, unlike the ester intermediate .

Comparative Data Table

Property Target Compound Fluoradiol (CAS: 129332-29-2) Fluoradione (CAS: 375846-25-6) Fluvastatin Sodium (CAS: 93957-55-2)
Molecular Formula C28H34FNO4 C24H25FNO4 C28H32FNO4 C24H25FNNaO4
Molecular Weight 467.57 429.46 (free acid) 465.56 433.45
Key Functional Groups 3,5-dihydroxy, tert-butyl ester 3,5-dihydroxy, carboxylic acid 3-hydroxy, 5-oxo, tert-butyl ester Sodium carboxylate, 3,5-dihydroxy
Melting Point 135–138°C N/A N/A 194–197°C
LogP ~5.5 (predicted) ~2.8 (sodium salt) 6.09 ~1.2 (sodium salt)
Primary Use Synthesis intermediate API precursor Oxidation intermediate Active pharmaceutical ingredient

Research Findings and Industrial Relevance

  • Synthetic Utility : The tert-butyl ester’s lipophilic tert-butyl group improves solubility in organic solvents, facilitating purification via column chromatography . In contrast, Fluoradione’s ketone group enables selective reductions critical for stereochemical control .
  • Stability : The tert-butyl ester intermediate is more stable under acidic conditions than Fluoradiol’s free acid, which requires careful pH control during synthesis .
  • Regulatory Considerations : Impurity profiles of these intermediates are tightly controlled (e.g., Fluvastatin EP Impurity B specifications) to ensure API purity ≥99% .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Sodium hydride (NaH), tert-butyl acetoacetate, n-butyllithium (n-BuLi).

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : −10°C to 5°C for aldehyde addition, maintained to prevent side reactions.

  • Procedure :

    • NaH is dissolved in THF at 20–30°C and stirred for 10–15 minutes.

    • tert-Butyl acetoacetate is added at 0–5°C, followed by n-BuLi at −10°C.

    • Compound 1 in THF is introduced below −5°C, with stirring for 2 hours.

Yield : 70–75% after recrystallization (toluene/cyclohexane).
Purity : 99.8–99.9% by HPLC, with anti-diastereomer content <0.7%.

Diastereoselective Reduction to Syn-Diol

The β-keto ester undergoes diastereoselective reduction to yield the syn-diol configuration, critical for Fluvastatin’s biological activity.

Key Steps and Reagents

  • Reducing Agents : Dialkylalkoxy borane (e.g., (S)-CBS catalyst) and sodium borohydride (NaBH4).

  • Solvent : THF or dichloromethane.

  • Temperature : −20°C to 0°C to favor syn-selectivity.

  • Mechanism : The borane complex selectively reduces the keto group to a hydroxyl group, with the tert-butyl ester stabilizing the transition state.

Diastereomeric Ratio (syn:anti) : >20:1, ensuring high stereochemical purity.

Hydrolysis and Isolation of Fluvastatin Sodium

The tert-butyl ester is hydrolyzed to the sodium salt of Fluvastatin under mild conditions.

Hydrolysis Protocol

  • Reagents : Sodium hydroxide (NaOH) in methanol/water/toluene biphasic system.

  • Conditions :

    • 25–30°C for 5 hours.

    • Phase separation to remove organic byproducts.

  • Workup :

    • Aqueous layer is concentrated under vacuum.

    • Precipitation at 15–20°C yields amorphous Fluvastatin sodium.

Purity : >99.9% (HPLC), anti-isomer <0.5%.
Yield : 85–90% after crystallization.

Quality Control and Anti-Diastereomer Management

Controlling the anti-diastereomer [(3R*,5R*,6E)-isomer] is crucial for regulatory compliance.

Strategies for Impurity Suppression

  • Crystallization Optimization : Recrystallization with toluene/cyclohexane reduces anti-isomer content to <0.7%.

  • Reaction Monitoring : In-process HPLC ensures diastereomeric ratios remain >20:1 during reduction.

  • Temperature Control : Strict maintenance of −10°C during aldehyde addition minimizes epimerization.

Comparative Analysis of Synthetic Routes

Parameter Prior Art (EP 114 027) Improved Process (WO2010118757A1)
Reaction Time 48–72 hours5–8 hours
Anti-Diastereomer 1.2–1.5%<0.5%
Yield 60–65%85–90%
Safety High-risk reagents (e.g., LiAlH4)Safer conditions (NaBH4, mild temps)

The improved process reduces production costs and enhances scalability while maintaining exceptional purity .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., 3S,5R configuration) and identify hydroxyl, fluorophenyl, and indole substituents. NOESY or COSY experiments can resolve spatial relationships .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Optimize mobile phases using buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to resolve diastereomers or impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the tert-butyl ester and heptenoate backbone .

Basic: How can researchers design an initial synthetic route for this compound, considering its complex indole and fluorophenyl substituents?

Methodological Answer:

  • Retrosynthetic Analysis: Break the structure into modular units:
    • Indole Core: Synthesize 3-(4-fluorophenyl)-1-isopropylindole via Friedel-Crafts alkylation or palladium-catalyzed coupling .
    • Heptenoate Backbone: Use asymmetric Sharpless epoxidation or dihydroxylation to establish 3,5-dihydroxy stereochemistry, followed by tert-butyl ester protection .
  • Coupling Strategy: Employ Heck or Suzuki-Miyaura reactions to link the indole moiety to the heptenoate chain, ensuring E-configuration at the double bond via steric control .

Advanced: How should researchers address contradictory data in reported bioactivity or stability studies of this compound?

Methodological Answer:

  • Controlled Replication: Standardize assay conditions (e.g., pH, solvent, temperature) to isolate variables. For stability studies, use accelerated degradation tests under varied humidity and light exposure .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, Bayesian inference) to compare datasets. Cross-reference with structurally analogous compounds (e.g., ethyl ester derivatives) to identify trends in fluorophenyl-indole interactions .
  • Mechanistic Probes: Use isotopic labeling (e.g., 18O^{18}O) to track hydroxyl group reactivity or degradation pathways .

Advanced: What experimental design (DoE) strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Factorial Design: Screen critical parameters (e.g., catalyst loading, temperature, solvent polarity) using a 2k^k factorial approach. Prioritize factors affecting indole coupling efficiency .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., reaction time vs. diastereomeric excess) to identify optimal conditions .
  • In Situ Monitoring: Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback on intermediate formation .

Advanced: How can computational methods predict regioselectivity in fluorophenyl-indole functionalization?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites on the indole ring .
  • Transition State Modeling: Calculate activation energies for competing pathways (e.g., C-2 vs. C-3 substitution) using Gaussian or ORCA software .
  • Machine Learning: Train models on existing indole reaction datasets to predict solvent/catalyst combinations for selective fluorophenyl incorporation .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the tert-butyl ester and oxidation of the dihydroxy groups are primary risks. Conduct forced degradation studies under acidic/alkaline conditions .
  • Storage Conditions: Use inert atmospheres (argon) and low-temperature storage (-20°C) in amber vials to prevent light-induced E/Z isomerization .
  • Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions if the compound is formulated in aqueous media .

Advanced: How to validate the biological target engagement of this compound in cellular assays?

Methodological Answer:

  • Competitive Binding Assays: Use fluorescence polarization or SPR (Surface Plasmon Resonance) with labeled ligands to measure binding affinity to suspected targets (e.g., kinases or GPCRs) .
  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling: Apply LC-MS/MS to track downstream metabolite changes, linking biochemical pathways to target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.